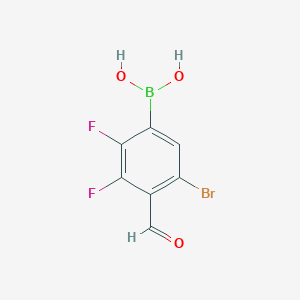

5-Bromo-2,3-difluoro-4-formylphenylboronic acid

Description

5-Bromo-2,3-difluoro-4-formylphenylboronic acid (CAS: 2377610-13-2) is a multifunctional boronic acid derivative characterized by a bromo substituent at position 5, fluorine atoms at positions 2 and 3, and a formyl group at position 4 on the phenyl ring. Its molecular weight is 264.82 g/mol, with a purity typically exceeding 96% . This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables carbon-carbon bond formation. The formyl group further allows post-functionalization, making it a versatile intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name |

(5-bromo-2,3-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)7(11)6(10)3(5)2-12/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCJGFVJKNHBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)C=O)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid typically involves the bromination, fluorination, and formylation of a phenylboronic acid precursor. One common method includes the following steps:

Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.

Boronic Acid Formation: The final step involves converting the phenyl ring into a boronic acid derivative.

Industrial Production Methods

Industrial production methods for 5-Bromo-2,3-difluoro-4-formylphenylboronic acid may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-formylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

Oxidation: Formation of boronic acids or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted phenylboronic acids.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-formylphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Utilized in the development of pharmaceutical compounds and drug discovery research.

Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid moiety allows it to form stable complexes with diols and other nucleophiles, making it useful in cross-coupling reactions. The bromine and fluorine atoms enhance its reactivity and selectivity in substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylboronic Acids

(a) 2,3-Difluoro-4-formylphenylboronic Acid

- Structure : Lacks the bromo substituent at position 3.

- Properties: Molecular weight = 185.92 g/mol. Commercial samples may contain impurities, as noted in NMR studies .

- However, the lack of bromo limits applications requiring halogen-directed functionalization .

(b) 5-Bromo-4-chloro-2,3-difluorophenylboronic Acid (CAS: 2121515-06-6)

- Structure : Chloro substituent replaces the formyl group at position 3.

- Properties : Molecular weight = 271.25 g/mol; density = 1.9 g/cm³; boiling point = 352.7°C .

- Reactivity : The chloro group is less reactive than formyl in nucleophilic reactions, making it less versatile for post-modification .

(c) 5-Bromo-2-ethoxyphenylboronic Acid

- Structure : Ethoxy group replaces fluorine at position 2 and lacks the formyl group.

Functional Group Comparisons

(a) Formyl vs. Carboxylic Acid Derivatives

- 5-Bromo-2,4-difluorobenzoic Acid (CAS: N/A):

(b) Fluorine Substituent Positioning

- 3-Fluoro-4-formylphenylboronic Acid: Fluorine at position 3 instead of 2 and 3.

Physicochemical Properties and Stability

- The target compound’s formyl group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF) compared to chloro-substituted analogs.

Biological Activity

5-Bromo-2,3-difluoro-4-formylphenylboronic acid (CAS 2377610-13-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its synthesis, properties, and biological activity, supported by relevant research findings and data tables.

Synthesis and Properties

The synthesis of 5-bromo-2,3-difluoro-4-formylphenylboronic acid typically involves the functionalization of phenylboronic acids through various chemical reactions. The presence of bromine and fluorine substituents enhances the compound's acidity and reactivity, which are critical for its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that boronic acids, including 5-bromo-2,3-difluoro-4-formylphenylboronic acid, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed moderate antifungal activity against Candida albicans and Aspergillus niger, with varying Minimum Inhibitory Concentration (MIC) values. The antimicrobial mechanism is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of the approved antifungal drug Tavaborole (AN2690) .

Table 1: Antimicrobial Activity of Related Boronic Acids

Anticancer Activity

In addition to antimicrobial properties, boronic acids have been investigated for their anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, a related phenylboronic acid derivative synthesized from quercetin displayed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.76 µg/mL . This suggests that the structural characteristics of boronic acids may enhance their selectivity towards cancer cells.

Table 2: Cytotoxicity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quercetin-derived phenylboronic acid | MCF-7 | 18.76 ± 0.62 | |

| Control Compound | Healthy Cells | >100 |

The proposed mechanism of action for the antimicrobial activity of boronic acids involves binding to the active site of LeuRS in microorganisms. This binding prevents the proper functioning of protein synthesis machinery, leading to cell death. Docking studies have indicated that these compounds can effectively fit into the enzyme's binding pocket, suggesting a strong interaction that could be exploited for drug development .

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

- Antifungal Treatment : A clinical trial involving patients with Candida infections explored the use of boronic acid derivatives as adjunctive therapies alongside traditional antifungals.

- Cancer Therapy : Research into combination therapies using boronic acids with established chemotherapeutics has shown promise in enhancing efficacy while reducing side effects.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,3-difluoro-4-formylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include halogenation (bromine/fluorine introduction), formylation, and boronic acid group protection. Evidence from analogous compounds suggests using Suzuki-Miyaura coupling precursors with Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane under inert atmospheres . For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation (DoM) strategies are effective . Yield optimization requires monitoring temperature (60–100°C) and stoichiometry of halogenating agents (e.g., NBS for bromination).

Q. How should researchers characterize the purity and structural integrity of this compound?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation employs:

Q. What safety protocols are critical when handling this compound?

The compound’s boronic acid and halogenated moieties pose risks of irritation and oxidative damage. Key precautions include:

- Using explosion-proof equipment due to flammability in polar aprotic solvents .

- Wearing nitrile gloves and FFP3 masks to avoid inhalation of fine particles.

- Storing at 0–6°C in amber vials under nitrogen to prevent boronic acid dimerization .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F, CHO) influence Suzuki-Miyaura coupling efficiency?

The bromo and fluoro groups deactivate the aryl ring, slowing transmetalation but improving regioselectivity. Computational studies (DFT) show the formyl group reduces electron density at the boronic acid site, requiring stronger bases (e.g., Cs₂CO₃) to activate the catalyst . Kinetic experiments reveal coupling yields drop by ~15% compared to non-formylated analogs, necessitating longer reaction times (24–48 hrs) .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated phenylboronic acids?

Discrepancies often arise from solvent polarity and catalyst loading. For example, reports 75% yield using Pd(OAc)₂ in DMF, while cites 60% in THF. Systematic screening (DoE) identifies optimal conditions:

Q. Can computational modeling predict reactivity in further functionalization reactions?

Yes. Molecular docking and MD simulations map steric/electronic effects:

- The 4-formyl group directs electrophilic substitution to the para position.

- Fluorine atoms increase oxidative stability but reduce solubility in aqueous media (logP ~2.1) . Software like Gaussian or Schrodinger’s Maestro can model transition states for cross-coupling reactions .

Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | ||

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |

| Solvent | THF | Toluene/EtOH |

| Temperature (°C) | 60 | 80 |

| Yield (%) | 75 | 60 |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks |

|---|---|

| ¹H NMR (DMSO-d6) | δ 10.2 (CHO), 8.1–7.4 (Ar-H) |

| ¹³C NMR | δ 192.1 (CHO), 128–135 (C-Br/C-F) |

| FT-IR | 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (B-O) |

Key Considerations for Experimental Design

- Purification : Use silica gel chromatography (EtOAc/hexane, 1:4) to separate boronic acid dimers.

- Stability Testing : Monitor decomposition via TLC under varying pH (pH 5–9) .

- Cross-Coupling Partners : Prioritize electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) to offset electronic deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.